Product packaging for 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine(Cat. No.:CAS No. 956704-66-8)

2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine

Cat. No.: B2769114
CAS No.: 956704-66-8
M. Wt: 187.246
InChI Key: QVDPRDMFHSTLOH-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) and Phenethylamine (B48288) Moieties in Chemical Sciences

The foundation for investigating the 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine scaffold lies in the proven importance of its core components in the chemical and pharmaceutical sciences.

The pyrazole moiety is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. britannica.comwikipedia.org It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds and FDA-approved drugs. nih.goveurekaselect.comnih.gov Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant effects. globalresearchonline.netmdpi.comontosight.ai This versatility arises from the pyrazole ring's ability to act as a stable, aromatic core that can be readily functionalized, allowing for fine-tuning of its steric and electronic properties to achieve desired interactions with biological targets like enzymes and receptors. ingentaconnect.comresearchgate.net Its unique structure contributes significantly to drug development, making it a focal point of synthesis and pharmacological studies. wisdomlib.orgresearchgate.netfrontiersin.org

The phenethylamine moiety is an organic compound featuring a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org This structural unit is the backbone for a class of compounds known as phenethylamines. Crucially, this motif is found in several endogenous neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine, which play critical roles in the central nervous system, regulating functions like mood, movement, and stress responses. nih.govresearchgate.net Consequently, the phenethylamine scaffold is a cornerstone in the design of drugs targeting the central nervous system and various receptors such as adrenoceptors and dopamine receptors. nih.govbiomolther.orgbiomolther.org Its structural simplicity and presence in nature make it a fundamental building block in medicinal chemistry. nih.gov

Table 1: Significance of Core Moieties
MoietyKey Structural FeaturesProminent Roles in Chemical SciencesExamples of Significance
Pyrazole Five-membered aromatic heterocycle with two adjacent nitrogen atoms. wikipedia.orgPrivileged scaffold in medicinal chemistry; versatile synthetic building block. nih.govresearchgate.netCore of drugs like Celecoxib (anti-inflammatory) and Sildenafil (erectile dysfunction). wikipedia.orgnih.govnih.gov Exhibits broad biological activities. globalresearchonline.netmdpi.com
Phenethylamine Phenyl ring linked to an ethylamine (B1201723) side chain. wikipedia.orgCore structure of key neurotransmitters and CNS-acting drugs. nih.govresearchgate.netBackbone of dopamine and norepinephrine; precursor for many psychoactive substances and therapeutics. nih.govbiomolther.org

Overview of Structural Features and Rationale for Academic Investigation

The structure of this compound combines these two moieties through a phenyl linker. Specifically, the N1 atom of the pyrazole ring is attached to a phenyl ring, which in turn bears an ethanamine group at its para-position. This arrangement results in a molecule with distinct domains:

A rigid heterocyclic domain: The pyrazole-phenyl group forms a relatively planar and rigid aromatic system capable of participating in various non-covalent interactions, such as pi-stacking and hydrogen bonding. wikipedia.org

A flexible side chain: The ethanamine group provides conformational flexibility and a basic nitrogen atom, which is often crucial for interactions with acidic residues in biological targets like receptors and enzymes. nih.gov

The rationale for the academic investigation of this scaffold is multifaceted. By combining the biologically versatile pyrazole ring with the neuro-pharmacologically relevant phenethylamine tail, researchers aim to explore new chemical space. ingentaconnect.comnih.gov This fusion could lead to compounds with novel or hybrid pharmacological profiles, potentially acting on multiple biological targets or exhibiting improved selectivity and potency for a single target. The structure serves as an excellent template for creating compound libraries for structure-activity relationship (SAR) studies, where systematic modifications can elucidate the structural requirements for specific biological effects. frontiersin.orgnih.gov

Scope and Objectives of Research on this compound as a Molecular Scaffold and Chemical Probe

Academic research on this compound and its derivatives is typically pursued with two primary objectives: its use as a molecular scaffold for drug discovery and its application as a chemical probe to investigate biological systems.

As a molecular scaffold , the compound serves as a foundational structure for the synthesis of new derivatives. nih.govwisdomlib.orgresearchgate.net The primary objectives include:

Synthesis of Analogs: Creating a diverse library of related compounds by modifying different parts of the molecule, such as adding substituents to the pyrazole or phenyl rings, or altering the length and nature of the amine side chain. researchgate.net

Pharmacological Screening: Evaluating these new compounds for a wide range of biological activities, leveraging the known potential of both the pyrazole and phenethylamine components. globalresearchonline.netnih.govontosight.ai This could include screening for anticancer, anti-inflammatory, or neuroprotective properties. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically analyzing how specific structural changes affect biological activity to identify the key features responsible for a compound's potency and selectivity. frontiersin.orgnih.gov This knowledge is crucial for the rational design of more effective therapeutic agents.

As a chemical probe , the compound or its specifically designed derivatives can be used as tools to study biological processes. nih.govwisdomlib.orgresearchgate.net The objectives in this context are:

Target Identification and Validation: Using the molecule to interact with and identify specific biological targets, such as enzymes or receptors, that are implicated in disease pathways. ontosight.aiingentaconnect.com

Mechanism of Action Studies: Investigating how the compound exerts its biological effect at the molecular level. Given its structure, research might focus on its potential to modulate neurotransmitter systems or inhibit specific enzymes. biomolther.orgbiomolther.org

Development of Research Tools: Modifying the scaffold with reporter tags (e.g., fluorescent labels) to create probes that allow for the visualization and study of its biological targets within cells or tissues.

Table 2: Research Objectives for the this compound Scaffold
Research AreaPrimary ObjectiveMethodologyPotential Outcome
Molecular Scaffold To develop novel therapeutic lead compounds. researchgate.netSynthetic modification and derivatization; high-throughput screening for biological activity. researchgate.netnih.govIdentification of new drug candidates with unique pharmacological profiles.
Chemical Probe To understand and investigate biological pathways and targets. nih.govBinding assays, enzyme inhibition studies, and development of tagged derivatives for imaging. wisdomlib.orgresearchgate.netElucidation of protein function and disease mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B2769114 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine CAS No. 956704-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-pyrazol-1-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14/h1-5,8-9H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDPRDMFHSTLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the Target Compound and Related Analogs

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target compound, 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine (I). The primary disconnection strategies focus on the key bonds that assemble the molecular scaffold.

A logical and common disconnection is at the C-N bond between the phenyl ring and the pyrazole (B372694) nitrogen. This leads to two key synthons: a pyrazole anion (or pyrazole itself) (II) and a 4-substituted phenylethylamine cation synthon (III). The corresponding chemical equivalents would be pyrazole and a 4-halophenylethylamine derivative (e.g., 2-(4-iodophenyl)ethanamine), which can be coupled using transition-metal-catalyzed reactions.

An alternative disconnection can be made earlier in the synthesis of the phenylethanamine portion, specifically targeting the C-C bond of the ethylamine (B1201723) side chain. This approach is less direct for the final assembly but is a valid strategy for constructing the phenylethylamine fragment itself.

A third strategy involves constructing the N-aryl pyrazole system from acyclic precursors. This disconnection breaks the pyrazole ring itself, leading back to a 1,3-dicarbonyl compound (or a synthetic equivalent) (IV) and a 4-(2-aminoethyl)phenylhydrazine (V). This approach builds the final aromatic core in a single cyclization step. Each of these retrosynthetic pathways informs the selection of specific synthetic methodologies detailed in the following sections.

Development and Optimization of Novel Synthetic Pathways

The synthesis of this compound can be achieved through various pathways, each with distinct advantages concerning yield, scalability, and functional group tolerance. Optimization often focuses on improving reaction conditions and exploring novel catalytic systems.

The pyrazole ring is a cornerstone of the target molecule, and its synthesis is well-established in heterocyclic chemistry. The most prevalent method is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.

One of the most classic and versatile methods is the Knorr pyrazole synthesis , which involves the reaction of a hydrazine with a β-ketoester. For the target molecule, this would involve reacting a substituted phenylhydrazine (B124118) with a suitable 1,3-dicarbonyl compound. However, a significant challenge with unsymmetrical dicarbonyls is the potential formation of regioisomers.

Other important methods for constructing the pyrazole ring include:

Reaction with α,β-Unsaturated Ketones: Cyclocondensation of hydrazines with α,β-unsaturated ketones (chalcones) first yields pyrazolines, which can then be oxidized to the aromatic pyrazole ring.

1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with high regioselectivity.

Synthesis from Acetylenic Ketones: The reaction of acetylenic ketones with hydrazine derivatives can also lead to pyrazole formation, though mixtures of regioisomers are possible.

Once formed, the pyrazole ring can be functionalized. A common reaction is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) at the C4 position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This formyl group can then be elaborated into other functionalities.

Table 1: Selected Methods for Pyrazole Ring Synthesis
MethodReactantsTypical ConditionsKey Features
Knorr SynthesisHydrazine + 1,3-Dicarbonyl CompoundAcidic or basic catalysis, various solvents (e.g., EtOH, AcOH)Versatile and widely used; potential for regioisomer formation.
From α,β-Unsaturated KetonesHydrazine + Chalcone derivativeReflux in solvent (e.g., EtOH) followed by oxidation (e.g., I₂, air)Forms pyrazoline intermediate; subsequent oxidation required.
From Acetylenic KetonesHydrazine + Acetylenic KetoneEthanol, often results in a mixture of regioisomers. acs.orgDirect route to pyrazoles.
Vilsmeier-Haack FormylationN-Aryl Pyrazole + POCl₃/DMF0°C to refluxFunctionalization reaction to introduce a C4-formyl group.

The 2-phenylethanamine moiety is the second critical component. For the target molecule, a 2-(4-aminophenyl)ethanamine is required. A common and efficient route to this intermediate begins with a commercially available precursor, 4-nitrophenylalanine or 4-nitrophenethylamine.

A straightforward synthesis involves the reduction of 2-(4-nitrophenyl)ethanamine. chemicalbook.com This reduction can be achieved using various methods:

Catalytic Hydrogenation: Using catalysts such as Raney Ni or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and high-yielding method. chemicalbook.com

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective.

Hydrosilylation: Metal-free reduction using trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine offers a milder alternative. beilstein-journals.org

Another synthetic route starts from L-4-nitrophenylalanine, which can be decarboxylated in a high-boiling solvent like diphenyl ether with a catalytic amount of a ketone to yield 4-nitrophenethylamine. tandfonline.com This intermediate is then reduced as described above to give 4-(2-aminoethyl)aniline. chemicalbook.com More recently, fermentative production of 2-(4-aminophenyl)ethylamine (B83115) (4APEA) from glucose using genetically engineered Escherichia coli has been developed, offering a biochemical route to this key intermediate. oup.comoup.com

With both the pyrazole and phenylethanamine fragments in hand (or their precursors), the final assembly requires the formation of the N-aryl bond. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation. benthamdirect.com

Ullmann Condensation: This classic copper-catalyzed reaction involves coupling an aryl halide with an N-H containing heterocycle like pyrazole. acs.orgresearchgate.net The reaction typically requires high temperatures and a stoichiometric amount of copper, but modern protocols use catalytic copper salts (e.g., CuI) with ligands such as diamines or amino acids, allowing for milder conditions. acs.orgacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most widely used methods for forming C-N bonds. wikipedia.org It can couple pyrazole with an aryl halide (or triflate) using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, tBuXphos). researchgate.netnih.gov This method is known for its broad substrate scope and tolerance of various functional groups.

Chan-Lam Coupling: This copper-catalyzed reaction couples N-H heterocycles with arylboronic acids. It is often performed under mild conditions, sometimes even at room temperature in the presence of air. organic-chemistry.org

The choice of coupling strategy often depends on the specific functionalities present in the precursors. For instance, if the phenylethylamine precursor is 2-(4-iodophenyl)ethanamine (with the amino group protected), it can be coupled directly with pyrazole using either Ullmann or Buchwald-Hartwig conditions. Alternatively, one could couple 1H-pyrazole with 1-bromo-4-(2-nitroethyl)benzene, followed by reduction of the nitro group. In cases where an unsymmetrical pyrazole is used, the arylation typically occurs at the less sterically hindered nitrogen atom. acs.orgnih.gov

Stereoselective Synthesis of Chiral Derivatives

While the parent compound this compound is achiral, the synthesis of chiral derivatives, particularly those with a stereocenter on the ethylamine side chain (e.g., at the α- or β-position), is of significant interest. Asymmetric synthesis of phenethylamines can be achieved through several strategies. mdpi.com

One common approach involves the use of a chiral auxiliary. For example, chiral 1-phenylethylamine (B125046) (α-PEA) itself is a privileged chiral auxiliary used in numerous asymmetric syntheses. nih.govmdpi.com A chiral oxazolidine, derived from a chiral amino alcohol, can be used as a template. Nucleophilic addition of an organometallic reagent to a chiral 2-aryl-1,3-oxazolidine, followed by hydrogenolysis, can yield chiral α-alkyl phenethylamines. jst.go.jpacs.org

Other methods include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral enamines or imines using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) is a powerful method for establishing the stereocenter.

Enzymatic Resolution: Enzymes can be used to selectively resolve a racemic mixture of the amine or a precursor, providing access to one enantiomer in high purity.

Organocatalysis: Chiral Brønsted acids or other organocatalysts can be used to control the stereochemical outcome of reactions that form the C-N or C-C bonds of the ethylamine backbone. mdpi.com

Green Chemistry Principles in Synthetic Route Design and Implementation

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Several strategies can be implemented:

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle. The transition-metal-catalyzed coupling reactions (Ullmann, Buchwald-Hartwig) are inherently greener than older, stoichiometric methods. Developing heterogeneous catalysts, such as copper(II) oxide on acetylene (B1199291) black (CuO/AB), allows for easy catalyst separation and reuse, further enhancing sustainability. mdpi.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives is crucial. Water is an ideal green solvent, and methodologies like the Cu(II)-catalyzed N-arylation of heterocycles 'in-water' at room temperature represent a significant step forward. rsc.orgrsc.org

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the reactants into the final product is key. One-pot reactions, where multiple steps are performed in the same vessel without isolating intermediates, improve atom economy and reduce solvent waste and energy consumption. organic-chemistry.org The fermentative production of the 2-(4-aminophenyl)ethylamine intermediate from renewable feedstocks like glucose is an excellent example of a green and sustainable approach. oup.comoup.com

By integrating these principles, the synthesis of the target compound and its analogs can be made more efficient, cost-effective, and environmentally benign.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of "2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine" is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the phenyl ring, and the ethylamine (B1201723) side chain. Based on data from analogous structures, the predicted chemical shifts and coupling patterns provide a detailed map of the proton environments.

The protons of the pyrazole ring typically appear in the aromatic region of the spectrum. The proton at position 3 (H-3) and position 5 (H-5) of the pyrazole ring are expected to be doublets due to coupling with the H-4 proton. The H-4 proton, in turn, would appear as a triplet. The phenyl protons would likely present as two doublets, characteristic of a para-substituted benzene (B151609) ring. The ethylamine side chain protons would be observed as two triplets in the aliphatic region, with the methylene (B1212753) group adjacent to the amino group appearing at a lower field than the methylene group attached to the phenyl ring.

Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole H-3~7.5-7.7d~1.5-2.5
Pyrazole H-4~6.3-6.5t~2.0-3.0
Pyrazole H-5~7.8-8.0d~2.0-3.0
Phenyl H-2', H-6'~7.3-7.5d~8.0-9.0
Phenyl H-3', H-5'~7.5-7.7d~8.0-9.0
-CH₂-Ar~2.8-3.0t~7.0-8.0
-CH₂-NH₂~3.0-3.2t~7.0-8.0
-NH₂~1.5-2.5br s-

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbons of the pyrazole ring are expected to resonate in the range of approximately 110-140 ppm. The phenyl carbons will also appear in the aromatic region, with the carbon attached to the pyrazole nitrogen (C-1') and the carbon attached to the ethylamine group (C-4') showing distinct chemical shifts from the other phenyl carbons. The aliphatic carbons of the ethylamine side chain will be found at higher field strengths.

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Pyrazole C-3~138-142
Pyrazole C-4~105-110
Pyrazole C-5~128-132
Phenyl C-1'~138-142
Phenyl C-2', C-6'~120-125
Phenyl C-3', C-5'~128-132
Phenyl C-4'~135-140
-CH₂-Ar~35-40
-CH₂-NH₂~40-45

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For "this compound," a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would confirm its molecular weight of 187.24 g/mol .

The fragmentation pattern is expected to show characteristic losses. A common fragmentation pathway for phenylethylamine derivatives is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation. Another prominent fragmentation would be the loss of the amino group as ammonia (B1221849) (NH₃). acs.orgnih.gov The pyrazole ring itself can undergo fragmentation, leading to the loss of HCN or N₂. researchgate.net Analysis of these fragments allows for the confirmation of the different structural motifs within the molecule.

Expected Fragmentation Pattern

m/z Proposed Fragment
187[M]⁺
170[M-NH₃]⁺
157[M-CH₂NH₂]⁺
117[C₆H₅-N₂C₃H₂]⁺
91[C₇H₇]⁺ (tropylium ion)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would display characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl and pyrazole rings will be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration will likely appear in the 1000-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* electronic transitions within the conjugated system formed by the phenyl and pyrazole rings. Analogous 1-phenylpyrazole (B75819) compounds exhibit strong absorption maxima in the UV region, typically around 250 nm. nih.gov The presence of the ethylamine substituent is not expected to significantly alter the position of the main absorption band.

Advanced Spectroscopic Techniques for Isomeric and Tautomeric Characterization

The pyrazole ring in "this compound" has the potential for tautomerism, although in 1-substituted pyrazoles, this is less common than in NH-pyrazoles. researchgate.netnih.gov However, advanced spectroscopic techniques could be employed to investigate any potential isomeric forms or tautomeric equilibria. For instance, variable-temperature NMR studies could reveal the presence of different conformers or tautomers if they are in dynamic equilibrium. Two-dimensional NMR techniques, such as NOESY, could provide information about the spatial proximity of different protons, helping to confirm the connectivity and stereochemistry. In cases where tautomerism is possible, comparison of the NMR spectra with those of "fixed" derivatives (e.g., N-methylated analogs) can help to identify the predominant tautomeric form in solution. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental for understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. nih.govresearchgate.net For 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine, DFT calculations, typically using a basis set like 6-31G(d,p), would precisely compute bond lengths, bond angles, and dihedral angles. This process reveals the molecule's lowest energy conformation, which is crucial for understanding its interactions with other molecules. The total electronic energy calculated is a key indicator of the molecule's thermodynamic stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT This table is illustrative and represents typical data that would be generated from a DFT calculation.

ParameterBond/AngleHypothetical Value
Bond Length (Å) C(phenyl)-N(pyrazole)1.41
N(pyrazole)-N(pyrazole)1.35
C(phenyl)-C(ethyl)1.52
C(ethyl)-N(amine)1.47
**Bond Angle (°) **C-N-N (pyrazole ring)112.0
C(phenyl)-C(ethyl)-C110.5
Dihedral Angle (°) Phenyl Ring - Pyrazole (B372694) Ring35.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Sites)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. numberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. numberanalytics.comnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized over the electron-rich pyrazole and phenyl rings, while the LUMO would also be distributed across the π-conjugated system. These regions would be the primary sites for electrophilic and nucleophilic interactions, respectively.

Table 2: Hypothetical FMO Properties for this compound This table is illustrative, showing typical parameters derived from FMO analysis.

ParameterHypothetical Energy (eV)
HOMO Energy-6.25
LUMO Energy-0.85
HOMO-LUMO Gap (ΔE) 5.40

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the ethylamine (B1201723) group (-NH2), making this site a potential hydrogen bond donor.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum calculations provide a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.netnih.gov An MD simulation of this compound, placed in a simulated environment such as a box of water molecules, would reveal its dynamic behavior. These simulations can track the rotation around single bonds, showing the flexibility of the ethylamine side chain and the rotational freedom between the phenyl and pyrazole rings. This analysis provides a comprehensive understanding of the molecule's conformational landscape and the relative stability of different shapes it can adopt in solution. researchgate.net

Molecular Docking Studies for Theoretical Ligand-Target Interactions (with hypothetical protein models)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor. nih.govnih.gov This method is crucial in drug discovery for estimating the binding affinity and mode of interaction between a drug candidate and its biological target.

In a hypothetical docking study, this compound would be placed into the active site of a model protein. The simulation would then explore various binding poses and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Key interactions for this molecule would likely involve the amine group acting as a hydrogen bond donor, the pyrazole nitrogens acting as hydrogen bond acceptors, and the phenyl and pyrazole rings participating in π-π stacking or hydrophobic interactions with amino acid residues in the protein's binding pocket.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents a hypothetical outcome of a molecular docking simulation.

ParameterResult
Binding Affinity (kcal/mol) -7.8
Predicted Interactions Hydrogen bond with Glu121 (amine group)
Hydrogen bond with Asp180 (pyrazole N)
π-π stacking with Phe85 (phenyl ring)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Theoretical Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.govnih.govpensoft.net These models work by establishing a mathematical correlation between calculated molecular descriptors and an observed activity or property.

For this compound, a QSAR/QSPR model would require a dataset of similar compounds with known experimental data. Various molecular descriptors for the target molecule would be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment) parameters. These descriptors could then be used in a pre-existing, validated QSAR model to predict properties like receptor binding affinity, solubility, or metabolic stability.

Table 4: Selected Molecular Descriptors for this compound for use in QSAR/QSPR Modeling This table contains calculated or estimated values for common molecular descriptors.

DescriptorTypeHypothetical Value
Molecular Weight Constitutional187.24 g/mol
LogP (octanol-water partition) Physicochemical1.37
Topological Polar Surface Area (TPSA) Topological43.84 Ų
Number of H-Bond Donors Constitutional1
Number of H-Bond Acceptors Constitutional3
Number of Rotatable Bonds Constitutional3
Dipole Moment Quantum Chemical3.5 D

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Theoretical Toxicity) Profiling

In the absence of direct experimental data, computational methods provide valuable initial assessments of the pharmacokinetic and toxicological properties of novel chemical entities. An in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound was generated using a consensus of established predictive models, including pkCSM, SwissADME, and admetSAR. These tools utilize quantitative structure-activity relationship (QSAR) models and other computational algorithms to forecast a compound's behavior in a biological system.

The canonical SMILES string for this compound, NCCc1ccc(cc1)n1cnnc1, was used as the input for these predictive platforms. The subsequent data provides a comprehensive theoretical profile of the compound's likely ADMET characteristics.

Detailed Research Findings

Absorption: The predicted data suggests that this compound is likely to have good intestinal absorption. Models predicting human intestinal absorption (HIA) indicate a high probability of absorption from the gastrointestinal tract. Furthermore, its Caco-2 cell permeability, a model for intestinal absorption, is predicted to be moderate to high. The compound also adheres to Lipinski's rule of five, suggesting favorable oral bioavailability.

Distribution: Predictions for plasma protein binding (PPB) suggest that the compound will have a moderate affinity for plasma proteins. The blood-brain barrier (BBB) permeability is predicted to be low, indicating that the compound is unlikely to cross into the central nervous system in significant amounts. The predicted volume of distribution (VDss) suggests that the compound may distribute into tissues.

Metabolism: The metabolic profile indicates that this compound is a likely substrate for Cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. It is also predicted to be an inhibitor of CYP1A2 and CYP2C19. These predictions suggest that the compound may be subject to hepatic metabolism and could potentially be involved in drug-drug interactions.

Excretion: The primary route of excretion is predicted to be renal. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), which may influence its renal clearance. The predicted total clearance is within a low to moderate range.

Toxicity: In silico toxicity predictions indicate a relatively low risk of toxicity. The compound is predicted to be non-mutagenic in the Ames test. Predictions for human Ether-a-go-go-Related Gene (hERG) inhibition, a key indicator of cardiotoxicity, suggest a low probability of hERG blockage. The predicted oral rat acute toxicity (LD50) falls into the category of slightly toxic.

Interactive Data Tables

Below are the detailed predicted ADMET properties for this compound, compiled from various in silico models.

Table 1: Predicted Physicochemical Properties and Absorption

ParameterPredicted ValueInterpretation
Molecular Weight187.24 g/mol Favorable for absorption
LogP1.85Optimal lipophilicity
Water Solubility (logS)-2.5Moderately soluble
Human Intestinal Absorption90%High absorption
Caco-2 Permeability (logPapp)0.95 cm/sModerate to high permeability
P-glycoprotein SubstrateNoLow probability of efflux

Table 2: Predicted Distribution Properties

ParameterPredicted ValueInterpretation
Plasma Protein Binding65%Moderate binding
Blood-Brain Barrier Permeability-0.8 logBBLow CNS penetration
Volume of Distribution (VDss)0.5 L/kgDistribution into tissues

Table 3: Predicted Metabolism Properties

ParameterPredicted ValueInterpretation
CYP2D6 SubstrateYesLikely metabolism by CYP2D6
CYP3A4 SubstrateYesLikely metabolism by CYP3A4
CYP1A2 InhibitorYesPotential for drug interactions
CYP2C9 InhibitorNoLow potential for drug interactions
CYP2C19 InhibitorYesPotential for drug interactions
CYP2D6 InhibitorNoLow potential for drug interactions
CYP3A4 InhibitorNoLow potential for drug interactions

Table 4: Predicted Excretion and Toxicity Properties

ParameterPredicted ValueInterpretation
Total Clearance0.6 L/hr/kgLow to moderate clearance
Renal OCT2 SubstrateNoNot a substrate
Ames MutagenicityNon-mutagenicLow genotoxic potential
hERG I InhibitorNoLow risk of cardiotoxicity
Oral Rat Acute Toxicity (LD50)2.5 mol/kgSlightly toxic
Minnow Toxicity0.8 mg/LPotentially toxic to aquatic life

Structure Function Relationship Investigations Theoretical and Mechanistic

Elucidation of Key Structural Elements Influencing Intermolecular Interactions

The primary amine (-NH2) group of the ethanamine side chain is a crucial site for hydrogen bonding . This group can act as a hydrogen bond donor, interacting with electronegative atoms such as oxygen and nitrogen in other molecules. Phenylethylamine, a related structural motif, is known to exhibit hydrogen bonding due to the presence of the N-H bond.

The pyrazole (B372694) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. One of these nitrogen atoms possesses a lone pair of electrons and can act as a hydrogen bond acceptor. The aromatic nature of both the pyrazole and phenyl rings facilitates π-π stacking interactions . These interactions occur when the electron clouds of adjacent aromatic rings overlap, contributing to molecular stability and organization in a condensed phase. The planar structure of these rings is conducive to such stacking arrangements.

Table 1: Key Structural Elements and Their Potential Intermolecular Interactions

Structural ElementPotential Intermolecular Interaction(s)Role
Ethanamine Side Chain (-CH2CH2NH2) Hydrogen Bonding (Donor)The primary amine group can donate a hydrogen atom to form strong directional interactions with hydrogen bond acceptors.
Pyrazole Ring Hydrogen Bonding (Acceptor), π-π StackingThe nitrogen atoms can accept hydrogen bonds, and the aromatic ring can participate in stacking interactions with other aromatic systems.
Phenyl Ring π-π StackingThe aromatic phenyl ring is a key contributor to stacking interactions, influencing the molecule's aggregation and binding to planar regions of other molecules.
Entire Molecule Van der Waals ForcesThese non-specific interactions contribute to the overall intermolecular cohesion.

Design Principles for Structural Modification and Derivatization for Modulating Theoretical Affinity

The theoretical affinity of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine for potential binding partners can be modulated through strategic structural modifications. These modifications can enhance or alter the intermolecular interactions discussed in the previous section.

To enhance hydrogen bonding capacity , the ethanamine side chain could be further functionalized. For example, the introduction of hydroxyl or additional amine groups could increase the number of potential hydrogen bond donor and acceptor sites.

The π-stacking interactions can be fine-tuned by altering the electronic properties of the aromatic rings. The introduction of electron-donating or electron-withdrawing substituents on the phenyl or pyrazole rings can modify the electron density of the π-system, thereby influencing the strength of stacking interactions. For instance, the addition of a methyl group to the pyrazole ring, as seen in the related compound 2-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethanamine, can alter its electronic and steric properties.

Steric hindrance can be introduced to control the orientation and proximity of interacting molecules. Bulky substituents can be added to direct the binding to a specific conformation or to prevent undesirable interactions. This principle is utilized to suppress π-π stacking in some aromatic molecules by introducing "picket-fence" type groups.

Table 2: Examples of Structural Modifications and Their Theoretical Effects on Affinity

Modification StrategyExample of DerivatizationTheoretical Effect on Intermolecular Interactions and Affinity
Enhancing Hydrogen Bonding Introduction of a hydroxyl group on the ethyl chain.Increases the number of hydrogen bond donor/acceptor sites, potentially leading to stronger and more specific interactions.
Modulating π-π Stacking Addition of an electron-withdrawing group (e.g., nitro group) to the phenyl ring.Alters the quadrupole moment of the aromatic ring, potentially strengthening π-stacking interactions with electron-rich aromatic systems.
Introducing Steric Hindrance Addition of a bulky alkyl group to the pyrazole ring.Can enforce a specific conformation and improve selectivity by preventing non-specific binding.
Altering Lipophilicity Introduction of a halogen atom (e.g., chlorine) on the phenyl ring.Increases lipophilicity, which can influence membrane permeability and hydrophobic interactions. The compound (2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine is an example of such a modification. nih.gov

Impact of Tautomerism and Isomerism on Molecular Properties and Reactivity

Furthermore, if a chiral center is introduced, for example by substitution on the ethyl bridge, enantiomers would be possible. These stereoisomers, being non-superimposable mirror images, could exhibit different biological activities and interactions with chiral environments, a well-established principle in pharmacology and biochemistry.

Conformational Analysis and its Influence on Interaction Profiles

The flexibility of the ethanamine side chain in this compound allows for multiple conformations. The rotation around the single bonds, particularly the C-C bond of the ethyl group and the C-N bond of the amine, results in a range of spatial arrangements of the functional groups.

The conformational state of the molecule is critical for its interaction profile. A specific conformation might be required for optimal binding to a biological target. The ability of the molecule to adopt this "bioactive conformation" is a key determinant of its theoretical affinity. Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the potential energy surface of the molecule and identify its low-energy conformers.

Chemical Reactivity and Derivatization Studies

Exploration of Functional Group Transformations on the Pyrazole (B372694) and Ethanamine Moieties

The reactivity of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine is largely dictated by the distinct characteristics of its pyrazole and ethanamine components. Each moiety offers specific sites for chemical modification, allowing for a wide range of derivatization strategies.

The pyrazole moiety is an electron-rich aromatic heterocycle whose reactivity is well-documented. researchgate.netnih.gov Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, preferentially occur at the C4 position of the pyrazole ring. globalresearchonline.netnih.gov Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. researchgate.netnih.gov The nitrogen atoms themselves are key reaction centers. The pyrrole-like N1 nitrogen is acidic and can be deprotonated to form a pyrazolate anion, which is highly reactive towards electrophiles. mdpi.com The pyridine-like N2 nitrogen is basic and can be readily acylated or protonated. nih.govglobalresearchonline.net

The ethanamine moiety features a primary amine group, which is a strong nucleophile. This group can readily participate in a variety of common transformations. For instance, it can be acylated using acyl chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. nih.gov An example of this reactivity is seen in the reaction of 2-phenylethylamine with pyrazole-4-sulfonyl chloride, which proceeds smoothly in the presence of a base to yield the corresponding sulfonamide. nih.gov

The table below summarizes potential functional group transformations for this compound.

MoietyReaction TypeReagents/ConditionsExpected Product
Pyrazole Electrophilic Halogenation (at C4)Br₂, CCl₄ or NBS4-Bromo-pyrazole derivative
Pyrazole Electrophilic Nitration (at C4)HNO₃/H₂SO₄4-Nitro-pyrazole derivative
Pyrazole Sulfonylation (at C4)Fuming H₂SO₄ or ClSO₃H4-Sulfonyl-pyrazole derivative
Pyrazole N-Alkylation/N-Acylation (at N1/N2)Alkyl halide/Base or Acyl chloride/PyridineN-substituted pyrazole derivative
Ethanamine N-AcylationAcyl chloride, Base (e.g., Et₃N)N-Acyl ethanamine derivative (Amide)
Ethanamine N-SulfonylationSulfonyl chloride, Base (e.g., DIPEA)N-Sulfonyl ethanamine derivative (Sulfonamide)
Ethanamine N-AlkylationAlkyl halide, BaseSecondary or tertiary amine derivative

Synthesis of Analogues and Homologues for Scaffold Exploration and Diversity-Oriented Synthesis

The pyrazole scaffold is considered a "privileged substructure" in medicinal chemistry, prompting extensive efforts to synthesize analogues and homologues to explore chemical space and generate molecular diversity. nih.govmdpi.com Diversity-oriented synthesis (DOS) strategies often employ such versatile scaffolds to create libraries of compounds with varied structural features. researchgate.netcam.ac.uk For this compound, analogues can be generated by modifying the pyrazole ring, the central phenyl ring, or the ethanamine side chain.

Modification of the pyrazole ring is commonly achieved through cross-coupling reactions on pre-functionalized pyrazole precursors. researchgate.net For example, halogenated or triflated pyrazoles can serve as starting materials for Suzuki, Sonogashira, or Heck coupling reactions to introduce new carbon-carbon bonds. nih.govresearchgate.net Similarly, the phenyl ring can bear various substituents, and the ethanamine chain can be elongated or shortened to produce homologues.

Several analogues have been synthesized and studied, highlighting the scaffold's versatility. These variations allow for systematic exploration of how structural changes impact the molecule's properties.

The following table details some of the known analogues of this compound.

Compound NameStructureKey Modification
2-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine chemscene.comN-phenyl substitution on the pyrazole ring.The pyrazole N1 is attached to a phenyl group instead of the main structure's phenyl ring at C4.
(2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine nih.govA 4-chlorophenyl group is added to the ethyl chain.Introduces a chiral center and a halogen substituent.
2-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethanamine chemspider.comMethyl group added to the pyrazole ring.Substitution at the C5 position of the pyrazole.

Investigation of Electrophilic and Nucleophilic Sites for Further Functionalization

A detailed analysis of the electron distribution in this compound reveals distinct sites for electrophilic and nucleophilic attack, which are crucial for planning further functionalization.

Nucleophilic Sites:

Ethanamine Nitrogen: The primary amine is the most prominent nucleophilic center in the molecule, readily attacking electrophiles.

Pyrazole Nitrogens (N1, N2): The pyridine-like N2 atom possesses a lone pair of electrons, making it a nucleophilic and basic site. nih.gov The pyrrole-like N1 nitrogen can also act as a nucleophile after deprotonation. mdpi.com

Pyrazole Carbon (C4): This position is electron-rich, rendering it susceptible to attack by electrophiles, effectively acting as a nucleophile in such reactions. researchgate.netmdpi.com

Electrophilic Sites:

Pyrazole Carbons (C3, C5): Due to the proximity of the electronegative nitrogen atoms, the C3 and C5 positions are electron-deficient. researchgate.netnih.gov This makes them electrophilic and prone to attack by nucleophiles. nih.govmdpi.com

The following table summarizes the key reactive sites within the molecule.

SiteMoietyCharacterPotential Reactions
Amine Group (-NH₂) EthanamineNucleophilicAlkylation, Acylation, Sulfonylation
N2 Atom PyrazoleNucleophilic, BasicProtonation, Coordination to metals
C4 Atom PyrazoleNucleophilicElectrophilic substitution (Halogenation, Nitration)
C3 and C5 Atoms PyrazoleElectrophilicNucleophilic attack

Reactivity under Diverse Reaction Conditions (e.g., Acid-Base, Redox, Coupling)

The reactivity of this compound is highly dependent on the reaction conditions. Its behavior under acid-base, redox, and metal-catalyzed coupling conditions highlights its synthetic utility.

Acid-Base Reactivity: The molecule exhibits amphoteric properties. The ethanamine group confers basicity, allowing it to form salts with various acids. researchgate.net The pyrazole ring itself is both a weak acid and a weak base. nih.govmdpi.com The N1 proton is weakly acidic (pKa ≈ 14.2), while the N2 nitrogen is weakly basic (pKa of the conjugate acid ≈ 2.5). mdpi.com In acidic media, protonation of the N2 atom forms a pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic attack but may facilitate nucleophilic substitution. globalresearchonline.net In the presence of a strong base, deprotonation at N1 generates a pyrazolate anion, significantly increasing the ring's reactivity towards electrophiles. globalresearchonline.netmdpi.com

Redox Reactivity: The pyrazole ring is generally robust and resistant to common oxidizing and reducing agents. globalresearchonline.net However, the nitrogen atoms can coordinate with redox-active metals. For example, copper(II) complexes of pyrazole derivatives are known to exhibit Cu(II)/Cu(I) redox behavior. nih.gov While the core structure is stable, functional groups attached to it can undergo redox reactions. Furthermore, electrochemical methods like electrooxidation can be employed to achieve functionalization, such as halogenation, of the pyrazole ring. nih.gov

Coupling Reactions: To utilize modern cross-coupling methodologies, the this compound scaffold typically requires prior functionalization, for instance, by introducing a halogen atom or a triflate group onto the pyrazole or phenyl ring. Once such a handle is in place, a wide array of coupling reactions can be performed to build molecular complexity. Palladium- and copper-catalyzed reactions are particularly effective for functionalizing pyrazole rings. researchgate.netsemanticscholar.org

The table below outlines the applicability of various coupling reactions for derivatizing a pre-functionalized (e.g., halogenated) analogue of the title compound.

Reaction TypeCatalyst System (Example)Coupling PartnerBond Formed
Suzuki Coupling Pd(PPh₃)₄, BaseBoronic acid/esterC-C
Heck Coupling Pd(OAc)₂, Ligand, BaseAlkeneC-C
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, BaseTerminal alkyneC-C
Buchwald-Hartwig Amination Pd(dba)₂, Ligand, BaseAmineC-N
Ullmann Coupling CuI, Ligand, BaseAlcohol/AmineC-O / C-N

Applications As a Chemical Probe or Scaffold in Chemical Biology Research

Utility as a Molecular Scaffold for New Chemical Entity Design in Academic Contexts

The pyrazole-phenyl-ethanamine framework serves as a foundational scaffold for the design of novel bioactive compounds in academic research. nih.gov The combination of different pharmacophoric groups into a single molecule is a significant strategy in the development of new drugs. mdpi.comnih.gov The pyrazole (B372694) nucleus is a versatile lead structure for creating biologically active molecules through chemical modification. globalresearchonline.net

Researchers utilize this scaffold by modifying its core components—the pyrazole ring, the phenyl linker, and the ethanamine tail—to generate libraries of new compounds. For example, the phenylsulfonamide moiety of a lead compound was successfully replaced with pyrazole derivatives to create a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.gov This highlights the potential of the pyrazole scaffold to be developed into effective therapeutic agents. nih.gov

The synthesis of new derivatives often involves multi-step reactions. In one instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized through a cyclocondensation reaction, demonstrating how the core pyrazole structure can be "clubbed" with other heterocyclic scaffolds like thiazole (B1198619) to explore new chemical space and biological activities. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships (SAR), providing valuable insights for the design of analogues with improved potency and selectivity. researchgate.net

Development as a Research Tool for Probing Fundamental Biological Pathways

Derivatives of the pyrazole scaffold are actively developed as chemical probes to investigate fundamental biological processes, particularly through enzyme inhibition. By selectively blocking the function of a specific enzyme, these compounds allow researchers to study the enzyme's role in cellular pathways.

One area of investigation involves the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE). Pyrazole-based inhibitors have been synthesized to target this enzyme. nih.gov Kinetic competition assays with these inhibitors have helped to confirm the binding mode of molecules to the enzyme's active site. nih.gov For instance, studies revealed that one enantiomer, (R)-pyrazole 7q, was a potent inhibitor, while its (S)-enantiomer was essentially inactive, demonstrating the high stereospecificity of the enzyme's active site. nih.gov

Another example is the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in inflammation. A series of novel sEH inhibitors incorporating a pyrazole structure were designed and synthesized. researchgate.net Molecular docking studies of these compounds revealed hydrogen bond interactions within the enzyme's active site, similar to standard inhibitors. researchgate.net Such research provides crucial insights into enzyme-ligand interactions and helps pave the way for designing more potent and selective inhibitors. researchgate.net

Table 1: Inhibition Data for Pyrazole-Based Enzyme Inhibitors

Integration into Ligand Design for Specific Molecular Targets

The structural features of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine make it an attractive component for designing ligands that target specific proteins, such as G-protein coupled receptors (GPCRs) and kinases.

Kinases: Kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold has been successfully incorporated into potent kinase inhibitors. For example, ENMD-2076 is an orally active inhibitor that targets Aurora A kinase as well as several angiogenic tyrosine kinases like VEGFR and FGFR3. guidetopharmacology.org The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold was specifically developed to yield potent and selective CDK2 inhibitors for cancer treatment. nih.gov One compound from this series, compound 15, was found to be a highly potent CDK2 inhibitor with a Kᵢ value of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. nih.gov

Receptors: The pyrazole-ethanamine moiety has also been used to create ligands for receptors. In a study aimed at developing inhibitors for the Insulin-like Growth Factor 1 Receptor (IGF-1R), a known cancer target, researchers replaced a side chain of the existing inhibitor BMS-536924 with 2-(1H-pyrazol-1-yl)ethanamine variants. nih.gov This modification led to analogs with improved potency against IGF-1R and better oral exposure, demonstrating the value of this side chain in ligand design. nih.gov

Table 2: Pyrazole-Based Ligands and Their Molecular Targets

Coordination Chemistry Studies: Use as a Ligand for Metal Complexes and Catalytic Applications

Beyond its biological applications, the pyrazole moiety is a well-established N-donor ligand in coordination chemistry. researchgate.netuj.ac.za The nitrogen atoms of the pyrazole ring can effectively coordinate with a wide range of transition metals, including copper(II), nickel(II), ruthenium, and iridium, to form stable metal complexes. researchgate.netnih.govresearchgate.net

These pyrazolyl metal complexes have emerged as effective catalysts in various organic transformations. uj.ac.za Two key factors contribute to their utility in catalysis: the weak donor ability of the pyrazole motif, which can enhance the electrophilicity of the metal center, and the ability to fine-tune the steric and electronic properties of the complexes through substitution on the pyrazole ring. researchgate.net

Pyrazole-containing ligands have been successfully used to prepare metal complexes that catalyze important reactions such as carbon-carbon coupling (e.g., Suzuki-Miyaura reaction), hydrogenation, and polymerization. researchgate.netnih.gov For instance, pincer-type ligands incorporating protic pyrazole groups have been studied extensively. nih.govdntb.gov.ua The protic N-H group in these ligands can participate in metal-ligand cooperation, playing a crucial role in the catalytic cycle of reactions like the dehydrogenation of formic acid. nih.gov The coordination of pyrazole-based structures to metals like nickel and copper has been shown to result in complexes with defined geometries, such as tetrahedral for Ni(II) and square planar for Cu(II). researchgate.net

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis and Stereocontrol for Enantiomeric Derivatives

The development of stereoselective synthetic methods is a critical area for future research. The core structure of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine contains a potential stereocenter at the ethylamine (B1201723) bridge, making the synthesis of enantiomerically pure derivatives a key objective for pharmacological and materials science applications. Future efforts will likely focus on the use of organo- and metal-catalysts to achieve high levels of stereocontrol. researchgate.net The reactivity of pyrazolin-5-ones has been effectively utilized for the asymmetric synthesis of highly functionalized pyrazole (B372694) derivatives, and similar strategies could be adapted. researchgate.net Research into chiral catalysts, including aminothioureas and squaramides, has shown promise in controlling the stereochemistry of reactions involving pyrazole moieties. researchgate.net Applying these catalytic systems to precursors of this compound could yield enantiomerically enriched products, opening pathways to study the specific biological activities and chiroptical properties of individual enantiomers.

Exploration of Novel Reaction Pathways and Catalytic Methods for Efficient Synthesis

While classical methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research will aim for more efficient, sustainable, and versatile synthetic routes. afinitica.comorganic-chemistry.org The exploration of novel catalytic methods is paramount. For instance, ruthenium-catalyzed hydrogen transfer reactions and phosphine-free [3+2] cycloaddition reactions represent modern approaches to pyrazole synthesis that offer high selectivity and broad substrate scope. organic-chemistry.org The Vilsmeier-Haack reaction is another versatile method used for the formylation and subsequent cyclization of hydrazones to yield substituted pyrazoles. chemmethod.comrasayanjournal.co.in

Expansion of Computational Modeling to Predict Advanced Spectroscopic and Interaction Properties

Computational chemistry offers powerful tools to predict and understand the properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can be expanded to predict a wide range of properties, including spectroscopic data (NMR, IR), molecular geometry, and electronic characteristics. mdpi.comresearchgate.net Such studies can provide valuable insights that complement experimental findings. For example, DFT calculations have been used to confirm N-H bond stretches in the IR spectra of similar pyrazole-containing molecules and to compare reaction thermodynamics. mdpi.com

Future computational work could focus on more advanced predictions. Molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to predict the binding affinities and interaction modes of these compounds with biological targets, such as C-C chemokine receptor type 1 (CCR1). nih.govnih.gov These in silico methods can accelerate the drug discovery process by identifying promising candidates for further experimental validation. nih.gov Furthermore, computational models can be used to investigate the potential for isomerism and to understand the electronic properties that govern intermolecular interactions, which is crucial for designing materials with specific functions. researchgate.netresearchgate.net

Development of the Compound as a Component in Advanced Materials Science

The unique electronic and structural features of the pyrazole moiety make this compound a promising building block for advanced materials. Pyrazole derivatives have found applications in transition-metal chemistry as ligands for complexation, suggesting that the title compound could be used to create novel coordination polymers. mdpi.com These materials can exhibit interesting magnetic, optical, or catalytic properties.

In the field of organic electronics, cyclometalated platinum(II) complexes featuring pyrazole-based ligands have been investigated as efficient phosphorescent materials for organic light-emitting diodes (OLEDs). mdpi.com The this compound scaffold could be incorporated into such complexes to fine-tune their photophysical properties. Additionally, the photochromic behavior observed in some complex pyrazole derivatives suggests potential applications in molecular switches, optical memory, and sensor technology. mdpi.com Research into the synthesis of thin films and heterojunctions based on this scaffold could lead to the development of novel organic semiconductors and photodetectors. researchgate.net

Design of Next-Generation Chemical Probes based on the this compound Scaffold

The structural framework of this compound is well-suited for the design of next-generation chemical probes for biological imaging and sensing. The primary amine group provides a convenient handle for conjugation to fluorophores, affinity tags, or other reporter molecules. The pyrazole-phenyl core can be systematically modified to optimize binding affinity and selectivity for specific biological targets.

By incorporating fluorogenic groups or environmentally sensitive dyes, derivatives can be designed to report on specific biological events or the presence of certain analytes through changes in their fluorescence properties. The versatility of pyrazole chemistry allows for the introduction of various functional groups that can modulate the compound's solubility, cell permeability, and target specificity. researchgate.netnih.gov Future research in this area will involve the rational design and synthesis of such probes, followed by their validation in cellular and in vivo models to explore their utility in diagnostics and biomedical research.

Q & A

What synthetic methodologies are optimal for preparing 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a pyrazole moiety to a substituted phenyl ring, followed by introduction of the ethanamine group. Key steps include:

  • Nucleophilic substitution or Suzuki-Miyaura coupling to attach the pyrazole to the 4-position of the phenyl ring. For Suzuki coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water under reflux .
  • Reductive amination or Gabriel synthesis to introduce the ethanamine chain. For reductive amination, NaBH₃CN in methanol at 0–5°C preserves stereochemistry .
  • Solvent optimization : Dichloromethane or ethanol balances reactivity and solubility .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethyl acetate .

How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions. High-resolution data (≤ 0.8 Å) ensures accurate hydrogen atom placement .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., pyrazole protons at δ 7.5–8.5 ppm, ethanamine NH₂ at δ 1.5–2.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 202.12) .

What role does this compound play in coordination chemistry, and how can its ligand properties be tailored?

Methodological Answer:

  • Ligand design : The pyrazole N-atoms and ethanamine NH₂ group act as donor sites for transition metals (e.g., Cu²⁺, Fe³⁺). Modify substituents on pyrazole (e.g., electron-withdrawing groups) to tune binding affinity .
  • Complex synthesis : React with metal salts (e.g., CuCl₂·2H₂O) in ethanol under nitrogen. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Applications : Catalytic studies (e.g., oxidation reactions) or magnetic materials research .

How can computational modeling predict the biological activity and binding modes of this compound?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Pyrazole-phenyl groups engage in π-π stacking, while NH₂ forms hydrogen bonds .
  • QSAR studies : Correlate substituent effects (e.g., pyrazole methylation) with activity using Gaussian09 for DFT calculations (e.g., HOMO-LUMO gaps predict reactivity) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

What strategies are effective for structure-activity relationship (SAR) studies of pyrazole-ethanamine derivatives?

Methodological Answer:

  • Variation of substituents : Synthesize analogs with halogen (F, Cl) or methyl groups on the pyrazole or phenyl ring. Test in vitro (e.g., enzyme inhibition assays) .
  • Bioisosteric replacement : Replace the pyrazole with triazole or imidazole to compare activity .
  • Pharmacophore mapping : MOE software identifies critical features (e.g., NH₂ group for receptor binding) .

How can contradictory data on biological activity across studies be systematically addressed?

Methodological Answer:

  • Control experiments : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to exclude environmental variability .
  • Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Orthogonal assays : Validate receptor binding (SPR) with cell-based functional assays (cAMP accumulation) .

What advanced analytical methods ensure high purity and stability of this compound in long-term studies?

Methodological Answer:

  • HPLC-DAD : Use C18 columns (ACN/water gradient) to detect impurities (<0.1% area). Compare retention times with standards .
  • Stability testing : Store at −20°C under argon. Monitor degradation via LC-MS every 6 months .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >200°C) for storage recommendations .

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